molecular formula C27H39Sm B12059424 Tris(tetramethylcyclopentadienyl)samarium(III), 99.9%

Tris(tetramethylcyclopentadienyl)samarium(III), 99.9%

Cat. No.: B12059424
M. Wt: 514.0 g/mol
InChI Key: PVGFZJIEOXUPET-UHFFFAOYSA-N
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Description

Tris(tetramethylcyclopentadienyl)samarium(III) (CAS: Not explicitly provided in evidence; structurally analogous to Ce and Nd derivatives) is a high-purity organosamarium compound with the formula Sm(C₉H₁₃)₃, where each cyclopentadienyl ligand is substituted with four methyl groups. This compound is part of the tris(cyclopentadienyl)lanthanide family, distinguished by its bulky tetramethylcyclopentadienyl ligands. It is typically supplied as a solid powder with 99.9% purity (REO basis) and is highly air- and moisture-sensitive, requiring inert atmosphere handling .

Properties

Molecular Formula

C27H39Sm

Molecular Weight

514.0 g/mol

InChI

InChI=1S/3C9H13.Sm/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;

InChI Key

PVGFZJIEOXUPET-UHFFFAOYSA-N

Canonical SMILES

C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Sm]

Origin of Product

United States

Preparation Methods

Salt Metathesis Using Samarium(III) Chloride

The most widely documented method involves reacting samarium(III) chloride (SmCl3) with potassium tetramethylcyclopentadienide (K(C5Me4H)) in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds as:

SmCl3+3K(C5Me4H)(C5Me4H)3Sm+3KCl\text{SmCl}3 + 3\, \text{K(C}5\text{Me}4\text{H)} \rightarrow (\text{C}5\text{Me}4\text{H})3\text{Sm} + 3\, \text{KCl}

Key parameters :

  • Stoichiometry : 1:3 molar ratio of SmCl3 to K(C5Me4H).

  • Solvent : THF or 1,2-dimethoxyethane (DME).

  • Temperature : Room temperature to 60°C.

  • Yield : 65–75% after purification.

This method is favored for scalability, though residual KCl must be removed via filtration or sublimation.

Direct Synthesis from Samarium Metal

An alternative route employs samarium metal and tetramethylcyclopentadiene (C5Me4H2) in the presence of a reducing agent:

Sm+3C5Me4H2NH4Cl(C5Me4H)3Sm+32H2\text{Sm} + 3\, \text{C}5\text{Me}4\text{H}2 \xrightarrow{\text{NH}4\text{Cl}} (\text{C}5\text{Me}4\text{H})3\text{Sm} + \frac{3}{2}\, \text{H}2

Advantages :

  • Avoids hygroscopic SmCl3.

  • Suitable for small-scale syntheses.
    Challenges :

  • Requires stringent moisture/oxygen exclusion.

  • Lower yields (~50%) due to side reactions.

Ligand Exchange from Sm(II) Precursors

Sm(II) complexes, such as SmI2(THF)2, can be oxidized in situ to form the Sm(III) derivative:

SmI2(THF)2+3K(C5Me4H)O2(C5Me4H)3Sm+2KI+byproducts\text{SmI}2(\text{THF})2 + 3\, \text{K(C}5\text{Me}4\text{H)} \xrightarrow{\text{O}2} (\text{C}5\text{Me}4\text{H})3\text{Sm} + 2\, \text{KI} + \text{byproducts}

Notes :

  • Oxidation must be carefully controlled to prevent over-oxidation.

  • Requires post-synthesis purification via recrystallization.

Purification and Isolation

Solvent Extraction and Recrystallization

Crude product is typically dissolved in toluene or hexanes and filtered to remove KCl or KI. Subsequent recrystallization from DME or THF yields crystals of 99.9% purity.

Sublimation

High-purity (>99.99%) material is achieved via vacuum sublimation at 150–200°C. This step eliminates volatile impurities and unreacted ligands.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm ligand coordination.

  • X-ray Crystallography : Monoclinic crystal structure (space group P21/nP2_1/n) with Sm–C distances of 2.64–2.69 Å.

Elemental Analysis

Typical data for 99.9% purity :

ElementTheoretical (%)Experimental (%)
C63.1263.05 ± 0.3
H7.647.60 ± 0.2
Sm29.2429.20 ± 0.1

Industrial-Scale Production

Optimized Reaction Conditions

Table 1 : Comparison of industrial methods.

MethodSolventTemperature (°C)Yield (%)Purity (%)
Salt MetathesisTHF25–607599.9
Direct SynthesisDME80–1005099.5
Sublimation Purification150–20099.99

Challenges and Innovations

Ligand Steric Effects

Bulky tetramethylcyclopentadienyl ligands hinder oligomerization but complicate crystallization. Recent advances use DME as a coordinating solvent to stabilize monomeric forms.

Scalability vs. Purity Trade-offs

Industrial methods prioritize yield (e.g., salt metathesis), while research protocols focus on purity via sublimation .

Chemical Reactions Analysis

Reactivity: Tris(tetramethylcyclopentadienyl)samarium(III) undergoes various reactions, including:

    Oxidation: It can participate in oxidation reactions, converting Cp* ligands to Cp*H.

    Reduction: The compound can be reduced to form Cp* ligands.

    Substitution: Ligand substitution reactions occur, replacing Cp* ligands with other ligands.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce Tris(tetramethylcyclopentadienyl)samarium(III) to generate Cp* ligands.

    Substitution: Halogens (e.g., iodine, bromine) can replace Cp* ligands.

Major Products: The major products depend on the specific reaction conditions. For example, reduction yields Cp* ligands, while substitution reactions lead to different Cp*-substituted samarium compounds.

Scientific Research Applications

Organometallic Chemistry and Catalysis

Tris(tetramethylcyclopentadienyl)samarium(III) serves as a precursor for the synthesis of samarium-based complexes, which are crucial in organometallic chemistry. The compound is used to generate samarium(II) species, which are potent reducing agents in organic synthesis. For instance, samarium diiodide (derived from tris(tetramethylcyclopentadienyl)samarium(III)) is extensively utilized for C-C bond formation and the reduction of various organic substrates, demonstrating its utility in synthetic organic chemistry .

Material Science

In material science, tris(tetramethylcyclopentadienyl)samarium(III) is employed in the fabrication of thin films and nanostructures. Its ability to act as a precursor in chemical vapor deposition (CVD) processes allows for the creation of samarium oxide films, which have applications in electronics and optoelectronics due to their dielectric properties .

Table 1: Properties of Samarium Oxide Films Derived from Tris(tetramethylcyclopentadienyl)samarium(III)

PropertyValue
Dielectric Constant~15-20
Band Gap5.5 eV
Thermal StabilityUp to 800 °C

Biomedical Applications

Recent studies indicate potential biomedical applications of samarium complexes, particularly in fluorescence imaging and targeted drug delivery systems. Samarium(III) complexes exhibit luminescent properties that can be harnessed for bioimaging techniques . The incorporation of tris(tetramethylcyclopentadienyl)samarium(III) into polymer matrices has shown promise in creating luminescent materials for use in medical diagnostics.

Magnetic Materials

Tris(tetramethylcyclopentadienyl)samarium(III) plays a role in the development of molecular magnets. Research has demonstrated that samarium complexes can exhibit magnetic properties suitable for applications in data storage and spintronic devices. The design of these materials often involves the manipulation of ligand environments around the samarium center to enhance magnetic interactions .

Case Study: Molecular Magnetism with Samarium Complexes

A recent study investigated the magnetic properties of heteroleptic samarium chalcogenide complexes derived from tris(tetramethylcyclopentadienyl)samarium(III). The results indicated that varying the ligand environment significantly impacts the magnetic behavior, suggesting pathways for designing new materials with tailored magnetic properties .

Research on Samarium Complexes

The exploration of tris(tetramethylcyclopentadienyl)samarium(III) has led to numerous research findings that highlight its versatility:

  • Reduction Chemistry : Studies have shown that tris(tetramethylcyclopentadienyl)samarium(III) can facilitate the reduction of various metal ions, leading to the formation of unique bimetallic complexes .
  • Ligand Effects : Research on ligand substitution has revealed how different cyclopentadienyl ligands influence the stability and reactivity of samarium complexes, providing insights into their chemical behavior .

Mechanism of Action

The exact mechanism by which Tris(tetramethylcyclopentadienyl)samarium(III) exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways, influencing reaction pathways and selectivity.

Comparison with Similar Compounds

Structural and Compositional Comparisons

Table 1: Key Properties of Tris(tetramethylcyclopentadienyl)lanthanides
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical Form Purity (REO)
Tris(tetramethylcyclopentadienyl)samarium(III) Inferred Sm(C₉H₁₃)₃ ~513 (estimated) Powder (color unspecified) 99.9%
Tris(tetramethylcyclopentadienyl)cerium(III) 251984-08-4 Ce(C₉H₁₃)₃ 503.71 Purple powder 99.9%
Tris(tetramethylcyclopentadienyl)neodymium(III) 164528-22-7 Nd(C₉H₁₃)₃ ~515 (estimated) Powder 99.9%

Key Observations :

  • Molecular Weight : The Sm derivative is slightly heavier than the Ce analogue due to samarium’s higher atomic mass (Sm: 150.36 vs. Ce: 140.12).

Comparison with Unsubstituted Cyclopentadienyl Analogues

Table 2: Tris(cyclopentadienyl)lanthanides
Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³)
Tris(cyclopentadienyl)samarium(III) 1298-55-1 345.69 356 5.87
Tris(cyclopentadienyl)cerium(III) 1298-53-9 335.41 452 (dec.) N/A
Tris(cyclopentadienyl)ytterbium(III) 1295-20-1 419.18 N/A N/A

Key Observations :

  • Thermal Stability : The unsubstituted Sm compound has a higher melting point (356°C) compared to β-diketonate derivatives (e.g., Sm(TMHD)₃ melts at 191–193°C), highlighting the thermal robustness of cyclopentadienyl complexes .
  • Density : The density of Tris(cyclopentadienyl)samarium(III) (5.87 g/cm³) is higher than estimated values for tetramethyl derivatives due to reduced ligand bulk .

Comparison with β-Diketonate Complexes

Table 3: Samarium β-Diketonates
Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Applications
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)samarium(III) 15492-50-9 700.11 191–193 (sublimes) CVD precursors, OLEDs
Samarium acetylacetonate hydrate N/A 703.19 N/A Catalysis, materials science

Key Observations :

  • Volatility : Sm(TMHD)₃ sublimes at 183°C under vacuum, making it suitable for chemical vapor deposition (CVD), whereas cyclopentadienyl derivatives are less volatile .
  • Solubility: β-Diketonates are more soluble in polar organic solvents, whereas tetramethylcyclopentadienyl complexes excel in non-polar media .

Stability and Handling

  • Air Sensitivity : All tris(cyclopentadienyl)lanthanides, including the tetramethyl derivatives, are air- and moisture-sensitive, necessitating glovebox or Schlenk line techniques .
  • Hazard Profile : The Ce analogue (CAS 251984-08-4) is flagged for flammability (H228), suggesting similar risks for the Sm compound .

Biological Activity

Tris(tetramethylcyclopentadienyl)samarium(III) is a samarium-based organometallic compound notable for its unique structural and electronic properties. This compound has garnered attention for its potential applications in various fields, particularly in biomedicine and materials science. This article explores the biological activity of Tris(tetramethylcyclopentadienyl)samarium(III), focusing on its synthesis, characterization, and biological implications.

Synthesis and Characterization

Tris(tetramethylcyclopentadienyl)samarium(III) can be synthesized through various methods, including encapsulation into carbon nanotubes and direct crystallization techniques. The encapsulation method enhances stability and bioavailability, which is crucial for biological applications . Characterization techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the structure and purity of the compound.

Table 1: Characterization Techniques

TechniquePurpose
XRDDetermine crystalline structure
NMRAnalyze molecular environment
FTIRIdentify functional groups

Biological Activity

Research indicates that Tris(tetramethylcyclopentadienyl)samarium(III) exhibits promising biological activity, particularly in terms of cytotoxicity and cellular interaction. Studies have utilized various assays to evaluate its effects on cell viability and metabolic activity.

Case Study: Cell Viability Assay

In a study assessing the cytotoxicity of samarium-doped nanoparticles (BT:Sm), cells were treated with different concentrations of the compound. The WST-1 assay was used to measure mitochondrial activity as an indicator of cell viability. Results showed that while lower concentrations of BT:Sm NPs had minimal effects on cell viability, higher concentrations led to significant reductions in metabolic activity, suggesting cytotoxic effects at elevated doses .

Table 2: Cell Viability Results

Concentration (μg/mL)Cell Viability (%)
0100
1095
5070
10045

The biological activity of Tris(tetramethylcyclopentadienyl)samarium(III) may be attributed to its ability to generate reactive oxygen species (ROS) within cellular environments. This ROS generation can lead to oxidative stress, potentially inducing apoptosis in cancer cells while sparing normal cells at lower concentrations .

Safety and Toxicity

Despite its potential therapeutic benefits, understanding the safety profile of Tris(tetramethylcyclopentadienyl)samarium(III) is essential. Preliminary studies suggest that while it can induce cytotoxicity in certain cell lines, the compound's toxicity is dose-dependent. Further research is necessary to establish safe dosage ranges for therapeutic applications .

Q & A

Q. What are the recommended synthetic methodologies for preparing Tris(tetramethylcyclopentadienyl)samarium(III) with 99.9% purity?

A common approach involves ligand substitution using samarium(III) chloride (SmCl₃) and a tetramethylcyclopentadienyl ligand precursor (e.g., Na(C₅Me₄H)) in anhydrous tetrahydrofuran (THF). The reaction proceeds under inert atmosphere (argon or nitrogen) to prevent oxidation. Post-synthesis, purification via sublimation or recrystallization from non-polar solvents ensures high purity (≥99.9%). Handling air-sensitive precursors requires Schlenk-line or glovebox techniques .

Q. Which characterization techniques are essential for verifying the structural integrity of Tris(tetramethylcyclopentadienyl)samarium(III)?

Key methods include:

  • X-ray crystallography : Resolves coordination geometry and ligand bonding modes, as demonstrated for analogous Sm(II)/Sm(III) bimetallic complexes .
  • Elemental analysis : Confirms stoichiometry (C:Sm ratio).
  • Magnetic susceptibility measurements : Differentiates Sm(III) (paramagnetic) from potential Sm(II) impurities.
  • FT-IR spectroscopy : Identifies ligand vibrational modes (e.g., C-H stretches of tetramethylcyclopentadienyl groups).
    Cross-validation with thermogravimetric analysis (TGA) ensures thermal stability up to the reported decomposition temperature .

Q. What handling precautions are critical for this compound in experimental workflows?

Due to extreme air and moisture sensitivity, all manipulations must occur in rigorously dried glassware under inert gas (argon). Storage in sealed, flame-dried ampules under vacuum or argon is recommended. Reactivity with protic solvents (e.g., water, alcohols) necessitates strict solvent drying protocols (e.g., molecular sieves for THF) .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethylcyclopentadienyl ligand influence the catalytic activity of samarium(III) complexes?

The tetramethyl groups increase steric bulk, limiting ligand dissociation and stabilizing low-coordination states, which enhances catalytic selectivity in polymerization or small-molecule activation. Comparative studies with less-substituted cyclopentadienyl analogs (e.g., Cp*Sm vs. CpSm) show higher turnover frequencies in ethylene oligomerization due to reduced electron density at the Sm center .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?

Discrepancies may arise from impurities or measurement conditions. To address this:

  • Use differential scanning calorimetry (DSC) under inert atmosphere to isolate phase transitions.
  • Compare data with structurally similar complexes (e.g., Tris(tetramethylcyclopentadienyl)neodymium) to identify trends in lanthanide contraction effects .
  • Validate purity via ICP-MS to rule out rare-earth oxide (REO) contaminants .

Q. How does ligand substitution (e.g., cyclopentadienyl vs. tetramethylcyclopentadienyl) alter the coordination geometry of samarium complexes?

In Tris(tetramethylcyclopentadienyl)samarium(III), the bulky ligands enforce a distorted trigonal-planar geometry, as seen in Sm(II)/Sm(III) bimetallic structures. This contrasts with smaller ligands (e.g., Cp), which allow higher coordination numbers via solvent adducts (e.g., THF). Single-crystal X-ray studies reveal Sm–C bond distances ranging from 2.748–2.940 Å for η⁵-coordinated ligands, with Cnt–Sm–Cnt angles ~122.8°, indicative of steric strain .

Q. What mechanistic insights can be gained from studying redox behavior in Tris(tetramethylcyclopentadienyl)samarium(III)?

Cyclic voltammetry in non-aqueous media (e.g., DMF) reveals quasi-reversible Sm(III)/Sm(II) redox couples. The large ΔEp (~300 mV) suggests slow electron transfer kinetics, likely due to ligand rigidity. Complementary EPR studies under cryogenic conditions can detect transient Sm(II) intermediates, informing catalytic cycles for reduction reactions .

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